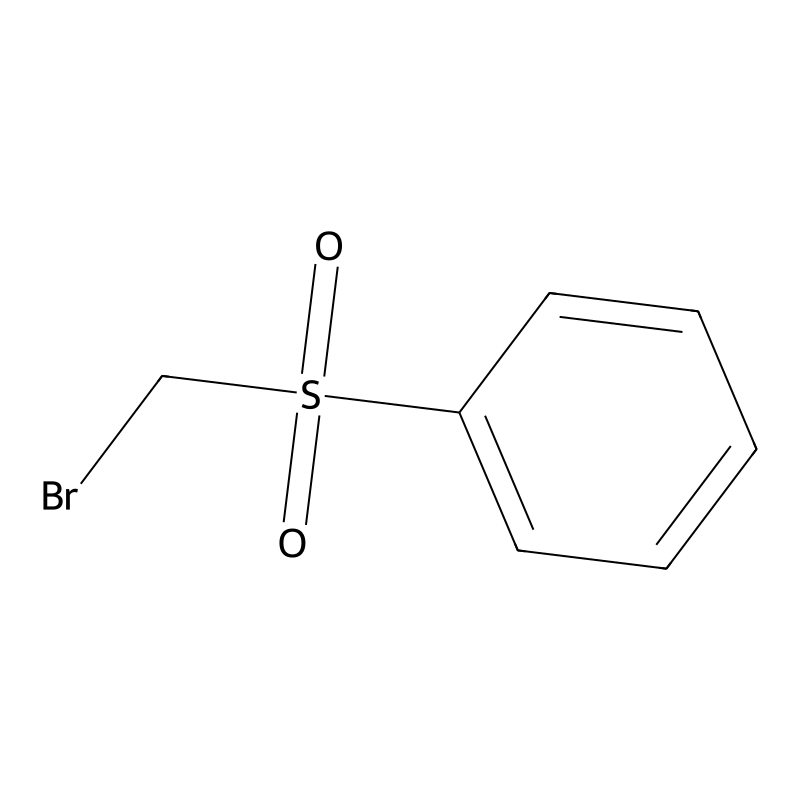

Bromomethyl phenyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Biaryl Methyl Sulfones

Field: Organic Chemistry

Application: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones.

Results: The outcome of this application is the production of biaryl methyl sulfones.

Formation of N-aryl Sulfonamide

Method: This involves a coupling reaction in the presence of copper (I)iodide.

Results: The outcome of this application is the production of N-aryl sulfonamide.

Disproportionation Reaction

C–S Bond Functionalization of Sulfones

Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades.

Method: This involves Pd-catalysed Suzuki–Miyaura type reactions.

Self-Reaction of Phenyl Vinyl Sulfone

Synthesis of Heterocyclic Compounds

Application: Phenyl sulfonylacetophenone, which can be synthesized from Bromomethyl phenyl sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry.

Cross Coupling of 2-Benzenesulfonyl 1,4-Dienes

Bromomethyl phenyl sulfone is an organic compound with the chemical formula and a CAS number of 19169-90-5. It is characterized by a bromomethyl group attached to a phenyl sulfone moiety, making it a versatile intermediate in organic synthesis. The compound is typically a white to off-white solid and is known for its reactivity due to the presence of both bromine and sulfonyl functional groups. Its structure allows it to participate in various

Bromomethyl phenyl sulfone exhibits several notable reactions:

- Reaction with Amines: It reacts with primary and secondary amines to form corresponding (phenylsulfonyl)methylamines. This reaction is significant for synthesizing sulfonamide derivatives, which are important in medicinal chemistry .

- Reaction with Thiols: The compound can also react with thiols, leading to the formation of thioether derivatives. This reaction typically occurs in polar solvents like dimethylformamide .

- Visible-Light-Promoted Reactions: Recent studies have shown that bromomethyl phenyl sulfone can undergo visible-light-promoted radical methylation reactions, expanding its application in functionalizing electron-rich heteroarenes .

The synthesis of bromomethyl phenyl sulfone can be achieved through several methods:

- Direct Bromination: The compound can be synthesized by brominating phenyl sulfone using bromine or a brominating agent under controlled conditions.

- Sulfonation Reactions: Another method involves the reaction of benzene with sulfur trioxide followed by bromination of the resulting sulfonic acid.

- Coupling Reactions: It can also be prepared via coupling reactions involving appropriate precursors that contain both bromine and sulfonyl groups.

These methods highlight the compound's versatility as an intermediate in various synthetic pathways .

Bromomethyl phenyl sulfone is primarily used as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used in the preparation of sulfonamide drugs and other pharmaceutical compounds.

- Chemical Research: Acts as a reagent in various chemical transformations, particularly in developing new materials and compounds.

- Functionalization of Heterocycles: Employed in modifying heterocyclic compounds to enhance their properties or biological activity .

Interaction studies involving bromomethyl phenyl sulfone focus on its reactivity with nucleophiles such as amines and thiols. These studies help elucidate its potential pathways for forming more complex molecules, which could lead to novel therapeutic agents or materials. Additionally, understanding these interactions aids in assessing its safety profile and environmental impact .

Bromomethyl phenyl sulfone shares structural similarities with several other compounds that also contain sulfonyl or halogenated groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenyl sulfone | Contains only the sulfonyl group | Less reactive than brominated variants |

| 4-Bromophenyl methyl sulfone | Similar structure but with a methyl group | Increased lipophilicity |

| Benzylsulfonic acid | Sulfonic acid instead of bromomethyl | Stronger acidic properties |

Bromomethyl phenyl sulfone's unique combination of a bromomethyl group and a phenyl sulfone makes it particularly reactive compared to these similar compounds, allowing for diverse synthetic applications .

Bromomethyl phenyl sulfone (CAS 19169-90-5) belongs to the broader class of organosulfur compounds that have played pivotal roles in synthetic organic chemistry since the mid-20th century. The compound features a phenyl ring connected to a sulfonyl group (-SO₂-) with a bromomethyl (-CH₂Br) substituent, creating a highly reactive electrophilic center. Its discovery emerged from broader investigations into sulfone chemistry, which gained momentum during the development of pharmaceutical agents and agrochemicals requiring specific functional group transformations. The historical significance of this compound stems from its dual reactivity profile: the electrophilic bromomethyl group combined with the electron-withdrawing sulfone functionality creates unique synthetic opportunities that have been exploited in numerous chemical transformations.

Role in Modern Organic Synthesis

In contemporary organic synthesis, bromomethyl phenyl sulfone serves as a versatile building block for constructing complex molecular architectures. Its primary utility derives from the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles including amines, thiols, and alcohols. This reactivity pattern enables the introduction of the phenylsulfonylmethyl moiety into various molecular frameworks, a transformation particularly valuable in medicinal chemistry for creating compound libraries with diverse biological activities. The compound has proven especially useful in the synthesis of heterocyclic compounds, where it serves as an alkylating agent for nitrogen, oxygen, and sulfur nucleophiles present in these ring systems.

Current Research Trends and Academic Focus Areas

Current research involving bromomethyl phenyl sulfone spans several frontier areas in chemical science. One significant direction involves its application in cross-coupling methodologies, where it participates in metal-catalyzed reactions to form new carbon-carbon bonds. Another emerging area focuses on its use in flow chemistry systems, enabling safer handling of this reactive intermediate while improving reaction efficiency and scalability. Additionally, there has been increased interest in exploring the compound's potential as a chemical probe for protein modification and bioconjugation applications, leveraging its selective reactivity toward specific amino acid residues. The adaptability of this sulfone in medicinal chemistry continues to expand as researchers discover new ways to incorporate it into pharmacologically relevant scaffolds.

Laboratory-Scale Synthesis Approaches

Traditional Synthetic Routes

Traditional methods for synthesizing bromomethyl phenyl sulfone often involve multi-step oxidation and halogenation reactions. A common pathway starts with the sulfonylation of toluene derivatives, followed by bromination. For example, methyl phenyl sulfide can be oxidized to methyl phenyl sulfone using hydrogen peroxide in acidic conditions, after which bromination at the methyl group is achieved with N-bromosuccinimide (NBS) under radical initiation [2]. These methods, while reliable, often require harsh conditions and generate stoichiometric by-products, limiting their scalability.

Another classical approach involves the Friedel-Crafts sulfonylation of benzene derivatives with bromoacetyl chloride, though this route faces challenges in regioselectivity and purification [2]. Despite these limitations, traditional routes remain foundational for understanding reaction mechanisms and intermediate stabilization.

Modern Synthetic Strategies

Recent advancements leverage catalytic systems to improve efficiency and selectivity. A notable method employs ruthenium-supported carbon (Ru/C) catalysts with sodium periodate (NaIO₄) in aqueous media. For instance, 4-bromoanisole undergoes sulfonylation with methyl sulfonyl groups at room temperature, achieving quantitative yields within 2 hours [1]. This approach eliminates organic solvents and reduces energy consumption, aligning with atom-economy principles.

Palladium-catalyzed cross-coupling reactions have also gained traction. Thiosulfonates react with Morita–Baylis–Hillman (MBH) adducts in the presence of cesium carbonate (Cs₂CO₃) to form allyl sulfones, which can be further functionalized to bromomethyl derivatives [3]. Such strategies enable stereoselective synthesis and tolerate diverse functional groups, including esters and heteroaryl substituents [3].

Green Chemistry Methodologies

Green synthesis focuses on solvent reduction and renewable catalysts. The Ru/C–NaIO₄ system exemplifies this, using water as the sole solvent and achieving 100% yield without column chromatography [1]. Microwave-assisted reactions further enhance sustainability; for example, symmetrical sulfides synthesized via microwave irradiation reduce reaction times from hours to minutes [2].

Additionally, electrochemical methods are emerging. Indirect electrolysis in biphasic systems enables bromide oxidation without exogenous reagents, minimizing waste [4]. These innovations highlight the shift toward environmentally benign protocols while maintaining high functional group compatibility.

Industrial Production Methodologies

Scale-up Techniques and Challenges

Scaling laboratory protocols to industrial production requires addressing mass transfer limitations and catalyst recovery. The Ru/C system, effective at gram-scale, faces challenges in catalyst recycling due to ruthenium leaching [1]. Fixed-bed reactors with immobilized catalysts are being tested to improve reuse cycles.

Another hurdle is exothermicity control during bromination. Continuous-flow reactors mitigate this by enabling precise temperature modulation and shorter residence times, reducing side reactions like dibromination [4]. However, flow systems require homogeneous substrate mixing, which is complicated by the viscosity of sulfone intermediates.

Process Optimization Approaches

Optimization focuses on cost reduction and yield enhancement. For the Cs₂CO₃-mediated synthesis of allyl sulfones, substituting acetonitrile with ethanol lowers solvent costs without compromising yield [3]. Kinetic studies reveal that maintaining a 1.5:1 molar ratio of MBH bromide to thiosulfonate maximizes conversion while minimizing by-product formation [3].

Statistical design of experiments (DoE) has identified critical parameters in NaIO₄-based oxidations. Temperature (20–25°C) and stirring rate (600–800 rpm) are pivotal for achieving >95% purity [1]. Implementing in-line FTIR monitoring allows real-time adjustment of reagent feed rates, ensuring consistent product quality.

Production Quality Control

Rigorous analytical protocols ensure compliance with pharmaceutical standards. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies bromomethyl phenyl sulfone purity, while gas chromatography–mass spectrometry (GC-MS) identifies volatile impurities [1].

Table 1: Key Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.5% | HPLC |

| Residual Solvents | <50 ppm (ICH Q3C) | GC-MS |

| Heavy Metals | <10 ppm (Pb, Cd, Hg) | ICP-MS |

Crystallization is critical for polymorph control. Anti-solvent addition with tert-butyl methyl ether (MTBE) yields uniform crystals with bulk densities >0.6 g/cm³, ensuring consistent tablet compaction in downstream applications [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant